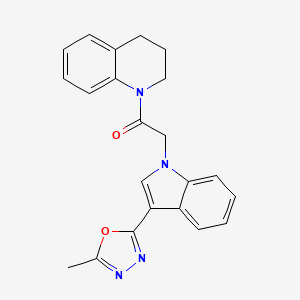
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic compound that stands at the intersection of several chemical frameworks, combining elements from quinolines, oxadiazoles, and indoles. This unique molecular architecture imparts the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
Formation of 3,4-dihydroquinoline: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Construction of the indole moiety: : Fischer indole synthesis is often employed, involving the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
Synthesis of the 1,3,4-oxadiazole ring: : Commonly formed via cyclization of a hydrazide with a carboxylic acid or its derivatives in the presence of dehydrating agents.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of these reactions for yield, purity, and scalability. Catalysis, solvent selection, and temperature control are critical parameters that need precise adjustments to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone can undergo various chemical reactions:
Oxidation: : Can lead to the formation of quinoline and indole N-oxides, often using reagents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Selective reduction can be achieved using hydrogenation or hydride donors like lithium aluminum hydride, primarily affecting the quinoline ring.
Substitution: : Both electrophilic and nucleophilic substitutions are feasible due to the presence of the quinoline and indole rings, employing common reagents such as halogens or organometallics.
Common Reagents and Conditions
Oxidation: : mCPBA, KMnO4, or other peroxides.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).
Substitution: : Halogens (Cl2, Br2), alkylating agents, and strong bases or acids.
Major Products
Oxidation Products: : Quinoline N-oxides, indole N-oxides.
Reduction Products: : Partially or fully reduced quinoline derivatives.
Substitution Products: : Varied, dependent on the nature of the substituents introduced.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone finds applications across multiple scientific domains:
Chemistry: : As a building block in organic synthesis for the construction of more complex molecules.
Biology: : In biochemical assays to study enzyme interactions, particularly those involving kinase and phosphatase enzymes.
Medicine: : Potential therapeutic uses due to its ability to modulate various biological pathways, particularly in cancer and infectious disease research.
Industry: : Used in the development of specialty chemicals and materials, potentially in polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The precise mechanism of action for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone involves:
Molecular Targets: : Interacts with specific proteins and enzymes, modulating their activity through binding to active or allosteric sites.
Pathways Involved: : May affect signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: : Such as chloroquine and quinine, known for their antimalarial properties.
Indole Derivatives: : Including serotonin and melatonin, which are crucial in neurotransmission and sleep regulation.
Oxadiazole Compounds: : Like 1,2,4-oxadiazole, which have applications in pharmaceuticals and agrochemicals.
Uniqueness
Does that hit the mark for you? Or should we tweak any section?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)18-13-25(20-11-5-3-9-17(18)20)14-21(27)26-12-6-8-16-7-2-4-10-19(16)26/h2-5,7,9-11,13H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTWOZACFJOJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)
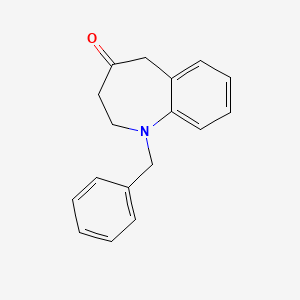
![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)
![5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2535647.png)
![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)
methanone](/img/structure/B2535649.png)
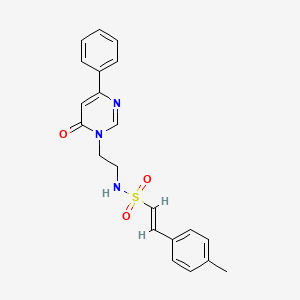
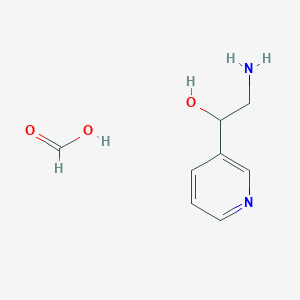
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B2535654.png)
![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)
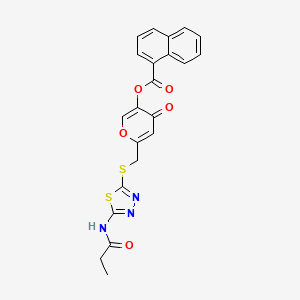
![ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride](/img/structure/B2535661.png)
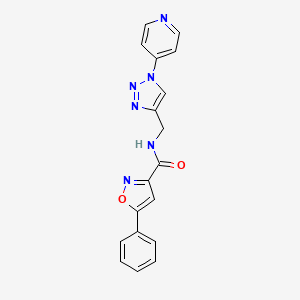
![tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B2535664.png)
